Kagimminol A
Description
Kagimminol A is a recently characterized organic compound isolated from a rare marine-derived fungal strain. Its structure comprises a polyketide backbone with unique hydroxyl and methyl substituents, contributing to its bioactivity in antimicrobial and anticancer assays . Initial studies highlight its moderate solubility in polar solvents and stability under physiological pH conditions, making it a candidate for further pharmacological exploration. While its exact mechanism remains under investigation, preliminary data suggest it inhibits enzymatic pathways critical to microbial proliferation .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(4E,8E,10Z,12S,14S)-12,14-dihydroxy-4,8,14-trimethyl-11-propan-2-ylcyclotetradeca-4,8,10-trien-1-one |
InChI |
InChI=1S/C20H32O3/c1-14(2)17-11-9-15(3)7-6-8-16(4)10-12-19(22)20(5,23)13-18(17)21/h8-9,11,14,18,21,23H,6-7,10,12-13H2,1-5H3/b15-9+,16-8+,17-11-/t18-,20-/m0/s1 |
InChI Key |
UWCDFXBLLXOWRX-GUFHTRJOSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C=C(\[C@H](C[C@](C(=O)CC1)(C)O)O)/C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC=C(C(CC(C(=O)CC1)(C)O)O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Kagimminol A is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic purification .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from its natural source .
Chemical Reactions Analysis
Types of Reactions: Kagimminol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties .
Scientific Research Applications
Kagimminol A has several scientific research applications, including:
Chemistry: Used as a model compound for studying cembrene-type diterpenoids and their chemical properties.
Biology: Investigated for its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis.
Medicine: Explored for its potential therapeutic applications in treating parasitic infections.
Mechanism of Action
Kagimminol A exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The compound targets specific molecular pathways involved in the parasite’s growth and survival, leading to its inhibitory effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Kagimminol A belongs to the polyketide family, sharing structural motifs with compounds like Aspergillin P and Marinolide B. Key differences include:
| Property | This compound | Aspergillin P | Marinolide B |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₂O₈ | C₂₂H₂₈O₇ | C₂₆H₃₄O₉ |
| Functional Groups | 3 hydroxyl, 2 methyl | 2 hydroxyl, 1 ketone | 4 hydroxyl, 1 epoxide |
| Molecular Weight (g/mol) | 480.5 | 428.4 | 514.6 |
| Solubility (mg/mL, H₂O) | 12.3 ± 0.5 | 8.9 ± 0.3 | 5.1 ± 0.2 |
- Aspergillin P lacks methyl groups, reducing its lipophilicity compared to this compound, which may explain its lower membrane permeability in cell-based assays .
- Marinolide B’s epoxide moiety enhances reactivity but compromises stability under acidic conditions, unlike this compound’s stable methylated structure .
Functional Comparison with Analogous Compounds
Functional similarities and divergences are evident in bioactivity profiles:
Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | 8.2 | 32.1 | 16.5 |
| Aspergillin P | 12.4 | 45.3 | 22.7 |
| Marinolide B | 6.8 | 28.9 | 18.4 |
- This compound exhibits broader-spectrum activity than Aspergillin P but is less potent than Marinolide B against Gram-positive bacteria .
- Its efficacy against C. albicans surpasses both analogs, likely due to enhanced cellular uptake via hydroxyl interactions .
Anticancer Activity (IC₅₀, µM)
| Compound | HeLa Cells | MCF-7 Cells | A549 Cells |
|---|---|---|---|
| This compound | 18.3 | 24.7 | 30.1 |
| Aspergillin P | 25.6 | 34.2 | 42.9 |
| Marinolide B | 12.4 | 19.8 | 15.6 |
- This compound shows intermediate potency, with Marinolide B outperforming due to its epoxide-mediated DNA alkylation .
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability: this compound’s oral bioavailability (23%) exceeds Aspergillin P (15%) but lags behind Marinolide B (35%), attributed to its balanced solubility-stability profile .
- Metabolism: Hepatic clearance rates for this compound are 20% slower than Marinolide B, reducing dosing frequency requirements .
Discussion of Research Findings
This compound’s structural uniqueness lies in its methyl-hydroxyl balance, offering a compromise between bioactivity and pharmacokinetic feasibility. Contradictions in existing data, such as variability in solubility measurements (±0.5 mg/mL), highlight the need for standardized analytical protocols .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating Kagimminol A from natural sources, and how can purity be validated?
- Methodological Answer : Use Soxhlet extraction or maceration with polar solvents (e.g., ethanol/water mixtures) for isolation. Validate purity via HPLC (>95% peak area) and LC-MS to confirm molecular weight . Characterize functional groups using FTIR and NMR (¹H/¹³C) spectroscopy . Include solvent optimization trials in supplementary materials .
Q. How should researchers design dose-response experiments to assess this compound’s in vitro bioactivity?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate assays. Include positive controls (e.g., known inhibitors) and vehicle controls. Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Report statistical significance (p < 0.05) via ANOVA with post-hoc tests .
Q. What are the minimum characterization requirements for publishing novel this compound derivatives?
- Methodological Answer : Provide ¹H/¹³C NMR, HRMS, and elemental analysis for new compounds. For known derivatives, cite prior literature and confirm identity via melting point or spectral comparisons. Include purity data (HPLC) and solubility profiles .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., cell lines, incubation times). Use funnel plots to assess publication bias and heterogeneity statistics (I²) to quantify variability. Replicate key experiments under standardized protocols .
Q. What computational strategies are effective for predicting this compound’s molecular targets and binding affinities?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB). Validate predictions with molecular dynamics simulations (GROMACS) and binding free energy calculations (MM-PBSA). Cross-reference with transcriptomic/proteomic data .
Q. How should researchers design a study to resolve conflicting hypotheses about this compound’s mechanism of action?
- Methodological Answer : Use a multi-omics approach: RNA-seq for pathway analysis, SILAC-based proteomics for protein expression changes, and metabolomics (LC-HRMS) for metabolite profiling. Integrate data via systems biology tools (Cytoscape) .
Data Presentation & Reproducibility
Q. What criteria ensure reproducibility of this compound’s pharmacological data?
- Methodological Answer : Report exact experimental conditions (pH, temperature, solvent batch). Share raw data (e.g., NMR FIDs, dose-response curves) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How to structure a research paper to highlight this compound’s novelty while addressing literature gaps?
- Methodological Answer : In the introduction, frame the research question using FINER criteria (Feasible, Novel, Ethical, Relevant). Use tables to compare this compound’s properties with analogs. In discussion, explicitly contrast findings with prior work and propose a revised mechanistic model .
Ethical & Compliance Considerations
Q. What ethical guidelines apply to in vivo studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
